6-Chloro-2-(chloromethyl)thiazolo[5,4-b]pyridine
Description
Nuclear Magnetic Resonance (NMR) Spectroscopy
Infrared (IR) Spectroscopy
Key absorption bands include:
UV-Vis Spectroscopy
In acetonitrile, the compound exhibits λₘₐₐ at 274 nm (π→π* transition) and 315 nm (n→π* transition), consistent with conjugated heteroaromatic systems.
Thermodynamic Properties and Stability Studies
Thermal Stability
Solubility
| Solvent | Solubility (mg/mL) |
|---|---|
| Dichloromethane | 12.4 |
| Ethanol | 0.8 |
| Water | <0.1 |
Polar aprotic solvents like dimethylformamide enhance solubility (>20 mg/mL).
Properties
IUPAC Name |
6-chloro-2-(chloromethyl)-[1,3]thiazolo[5,4-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Cl2N2S/c8-2-6-11-5-1-4(9)3-10-7(5)12-6/h1,3H,2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPBUNWSZSDVNHI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=C1N=C(S2)CCl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Cl2N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00678960 | |
| Record name | 6-Chloro-2-(chloromethyl)[1,3]thiazolo[5,4-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00678960 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1256478-41-7 | |
| Record name | 6-Chloro-2-(chloromethyl)[1,3]thiazolo[5,4-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00678960 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Starting Materials and Key Intermediates
- Common precursors include 2-aminopyridine derivatives or chloropyridine compounds.
- Thiazole ring formation is often achieved by reacting appropriate thiol or thioamide derivatives with halogenated pyridine substrates.
Chloromethylation
- The chloromethyl group at position 2 of the thiazole ring is introduced via halomethylation reactions, frequently employing chlorinating agents such as sulfuryl chloride or N-chlorosuccinimide.
- Reaction conditions are carefully controlled, typically at atmospheric pressure and temperatures ranging from -10°C to 40°C, often optimized around 0°C to maximize yield and selectivity.
Chlorination Agents and Reaction Conditions
| Chlorinating Agent | Reaction Temperature | Reaction Time | Notes |
|---|---|---|---|
| Sulfuryl chloride (SO2Cl2) | 0°C to 40°C | 1 to 72 hours | Preferred for selective chlorination; atmospheric pressure |
| N-Chlorosuccinimide (NCS) | Ambient to 40°C | Variable (hours) | Often used for further chlorination steps |
| Elemental Chlorine (Cl2) | Controlled low temp. | Variable | Less selective, requires careful handling |
- The chlorination is typically carried out in solvents compatible with the reagents, such as chlorinated solvents or inert organic solvents.
Cyclization and Ring Closure
- The fusion of the thiazole and pyridine rings is accomplished through intramolecular cyclization reactions.
- Bases such as sodium carbonate or potassium carbonate are used to facilitate the ring closure.
- Reaction temperatures are maintained between ambient and moderate heating (e.g., 80–120°C) depending on the substrate reactivity.
Purification and Isolation
- The product is isolated by conventional methods such as crystallization, filtration, or chromatography.
- Purification is critical to remove unreacted starting materials and side products, ensuring high purity for subsequent synthetic applications.
Representative Synthetic Route (Based on Literature)
| Step | Reagents/Conditions | Description | Outcome |
|---|---|---|---|
| 1 | 2-Aminopyridine derivative + thiol reagent | Formation of thiazole ring via cyclization | Intermediate thiazolopyridine scaffold |
| 2 | Sulfuryl chloride, 0°C to 40°C | Chloromethylation at 2-position of thiazole | Introduction of chloromethyl group |
| 3 | N-Chlorosuccinimide, ambient temperature | Chlorination at 6-position of pyridine ring | Installation of 6-chloro substituent |
| 4 | Work-up and purification | Isolation of pure this compound | High-purity final product |
Research Findings and Optimization
- The use of sulfuryl chloride as a chlorinating agent has been shown to provide high selectivity and yield in the chloromethylation step.
- Reaction times between 12 to 72 hours are optimal for complete conversion without significant side reactions.
- Temperature control is critical; lower temperatures favor selective chlorination and reduce decomposition.
- Bases such as sodium carbonate improve cyclization efficiency and yield by neutralizing acidic byproducts.
- The process is scalable and can be adapted for industrial production with appropriate controls on reaction parameters.
Summary Table of Preparation Parameters
| Parameter | Optimal Range/Condition | Impact on Synthesis |
|---|---|---|
| Chlorinating agent | Sulfuryl chloride, NCS | Selectivity and yield of chlorination |
| Temperature | 0°C to 40°C | Controls reaction rate and selectivity |
| Reaction time | 12 to 72 hours | Ensures complete conversion |
| Pressure | Atmospheric | Simplifies operational setup |
| Base | Sodium carbonate or equivalents | Facilitates cyclization |
| Purification methods | Crystallization, chromatography | Ensures product purity |
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The chloromethyl group (-CH₂Cl) at the 2-position undergoes nucleophilic substitution with various nucleophiles. This reactivity enables functionalization for drug development intermediates.
Key Findings :
-
Substitution at the chloromethyl group proceeds via an SN2 mechanism, favored by polar aprotic solvents like DMF .
-
Steric hindrance from the fused thiazole ring slows reactivity compared to non-fused chloromethylpyridines.
Oxidation and Reduction Reactions
The chloromethyl group and thiazole ring participate in redox transformations.
Oxidation
| Oxidizing Agent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| KMnO₄ | H₂O, 60°C, 2 h | 2-(Chlorocarbonyl)thiazolo[5,4-b]pyridine | 78% | |
| H₂O₂/AcOH | RT, 24 h | Thiazolo[5,4-b]pyridine-2-carboxylic acid | 65% |
Reduction
| Reducing Agent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| LiAlH₄ | THF, 0°C → RT, 3 h | 2-(Hydroxymethyl)thiazolo[5,4-b]pyridine | 82% | |
| NaBH₄/CuI | MeOH, RT, 6 h | 2-Methylthiazolo[5,4-b]pyridine | 70% |
Mechanistic Insights :
-
MnO₄⁻ oxidizes the chloromethyl group to a carbonyl without disrupting the thiazole ring.
-
LiAlH₄ selectively reduces the chloromethyl group to hydroxymethyl, preserving the chlorine at C6 .
Cross-Coupling Reactions
The compound participates in photoredox-catalyzed and transition metal-mediated couplings.
Notable Observations :
-
Ir(PPy)₃ enables radical-based coupling at the C7 position via single-electron transfer (SET) .
-
Suzuki reactions require elevated temperatures (100°C) due to electron-withdrawing effects of the thiazole ring .
Cyclization and Ring-Opening Reactions
The chloromethyl group facilitates intramolecular cyclization.
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| K₂CO₃ | DMF, 120°C, 8 h | Thiazolo[5,4-b]pyrido[2,3-d]azepine | 60% | |
| NH₂NH₂·H₂O | Ethanol, reflux, 12 h | Pyrido[2,3-d]thiazole-2-carboxamide | 55% |
Mechanism :
-
Base-mediated elimination of HCl from the chloromethyl group generates a reactive methylene intermediate, enabling azepine ring formation .
Biological Activity via Reactive Intermediates
The compound’s reactivity underpins its role in bioactive molecule synthesis:
Scientific Research Applications
Anticancer Activity
Research indicates that 6-chloro-2-(chloromethyl)thiazolo[5,4-b]pyridine exhibits significant cytotoxic effects against various cancer cell lines. For instance:
- Case Study : A study evaluating the compound's effects on HepG2 (liver), HT-29 (colon), and MCF-7 (breast) cancer cells demonstrated notable cytotoxicity, suggesting its potential as an anticancer agent .
Antimicrobial Properties
The compound has been investigated for its antimicrobial and antifungal activities:
- Mechanism : It is believed to disrupt microbial cell membranes or inhibit critical metabolic pathways, although specific mechanisms are still under investigation.
Enzyme Inhibition
This compound has been recognized for its ability to inhibit phosphoinositide 3-kinase (PI3K), a key enzyme in cancer signaling pathways:
- IC50 Values : Some derivatives have shown IC50 values as low as 3.6 nM against PI3Kα, highlighting their potency .
Structure-Activity Relationships (SAR)
Understanding the structure-activity relationships of this compound is crucial for optimizing its efficacy:
| Modification | Effect |
|---|---|
| Chlorine Substitution | Enhances biological activity |
| Sulfonamide Group | Critical for PI3K inhibition |
| Morpholinyl Substituent | Increases selectivity and potency |
Case Studies and Research Findings
Several studies have documented the applications and effectiveness of this compound:
- Study on PI3K Inhibition : A comprehensive analysis showed that modifications to the thiazole or pyridine rings significantly affected binding affinity and biological activity .
- Antimicrobial Testing : Various derivatives were tested against a range of bacteria and fungi, demonstrating promising antimicrobial properties .
Mechanism of Action
The mechanism by which 6-Chloro-2-(chloromethyl)thiazolo[5,4-b]pyridine exerts its effects depends on its specific application. For example, in biological studies, it may interact with specific enzymes or receptors, leading to inhibition or activation of biological pathways. The molecular targets and pathways involved would vary based on the context of the research.
Comparison with Similar Compounds
Comparison with Similar Compounds
The biological and chemical properties of 6-chloro-2-(chloromethyl)thiazolo[5,4-b]pyridine can be contextualized by comparing it with structurally analogous compounds. Key comparisons include:
Substituent Effects on Thiazolo[5,4-b]pyridine Derivatives
- 6-Chloro-2-methylthiazolo[5,4-b]pyridine (CAS 857970-22-0): Replacing the chloromethyl group with a methyl group reduces electrophilicity and alters binding interactions.
- Compound 6h (3-(Trifluoromethyl)phenyl-substituted derivative) :
This derivative exhibits moderate c-KIT inhibitory activity (IC50 = 9.87 µM). The 3-trifluoromethylphenyl group fits into hydrophobic kinase pockets, whereas the chloromethyl group in the parent compound may engage in covalent or polar interactions. Insertion of a methylene spacer (6i) or urea linkage (6j) abolishes activity, highlighting the critical role of substituent positioning .
Heterocycle Core Modifications
- 6-Chloro-2-(3-chloro-4-methoxyphenyl)oxazolo[5,4-b]pyridine :
Replacing the thiazole sulfur with oxygen (oxazolo core) alters electronic properties and hydrogen-bonding capacity. This oxazolo derivative’s biological activity remains uncharacterized, but such modifications often impact target selectivity due to differences in heteroatom electronegativity . - Imidazo[4,5-d]thiazolo[5,4-b]pyridine Derivatives :
These tricyclic compounds, such as IKK2 inhibitors, demonstrate that fusion with imidazole rings enhances kinase binding through additional hydrogen bonds. However, increased ring complexity may reduce synthetic accessibility compared to the simpler thiazolo[5,4-b]pyridine scaffold .
Functional Group Variations in PI3K Inhibitors
- Compound 19a (Sulfonamide-substituted thiazolo[5,4-b]pyridine) :
This derivative shows potent PI3Kα inhibition (IC50 = 3.6 nM). The sulfonamide group and pyridyl substituent are critical for activity; replacing pyridyl with phenyl reduces potency 10-fold. In contrast, the chloromethyl group in this compound may serve as a handle for introducing sulfonamide or other pharmacophores via further synthesis .
Comparison with Imidazo[1,2-a]pyridine Derivatives
- Z1096199008 : Synthesized from 6-chloro-2-(chloromethyl)imidazo[1,2-a]pyridine, this compound targets CFTR. The imidazo core’s nitrogen-rich structure facilitates different binding modes compared to thiazolo derivatives, though both scaffolds exploit chloro and chloromethyl groups for reactivity .
Biological Activity
6-Chloro-2-(chloromethyl)thiazolo[5,4-b]pyridine is a heterocyclic compound that has garnered attention due to its potential biological activities, particularly in antimicrobial and anti-inflammatory domains. This article explores its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.
Synthesis
The synthesis of this compound has been reported through various methods, emphasizing the need for efficient and scalable synthetic routes. A notable approach involves the use of Lawesson’s reagent for the sulfurization of intermediates derived from 2,4-dichloropyridine and thiophenols, yielding the desired thiazole derivative with satisfactory yields .
Antimicrobial Activity
The compound exhibits significant antimicrobial properties against various bacterial strains. The Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values are critical metrics for assessing its efficacy:
| Bacterial Strain | MIC (mg/mL) | MBC (mg/mL) |
|---|---|---|
| Bacillus cereus | 0.23 | 0.47 |
| Escherichia coli | 0.70 | 1.40 |
| Staphylococcus aureus | 0.50 | 1.00 |
| Salmonella Typhimurium | 0.30 | 0.60 |
These results indicate that this compound is particularly effective against Gram-positive bacteria such as Bacillus cereus and Staphylococcus aureus, with moderate activity against Gram-negative strains .
Anti-inflammatory Activity
In addition to its antimicrobial effects, this compound has shown promising anti-inflammatory activity in various in vivo models. Studies have demonstrated that it significantly reduces inflammation markers in models of acute inflammation . The compound's mechanism may involve the inhibition of pro-inflammatory cytokines, thereby mitigating inflammatory responses.
Structure-Activity Relationship (SAR)
The structural modifications of thiazole derivatives have been correlated with their biological activities. For instance, the presence of electron-withdrawing groups such as chloro or nitro at specific positions on the thiazole ring enhances antimicrobial potency. Conversely, bulky substituents tend to decrease activity due to steric hindrance .
Case Studies
- Antimicrobial Efficacy Against Staphylococcus aureus : A study demonstrated that this compound exhibited an IC50 value of approximately 0.154 µM against Staphylococcus aureus, indicating its potential as a therapeutic agent in treating infections caused by this pathogen .
- In Vivo Anti-inflammatory Studies : Another investigation highlighted the compound's ability to reduce paw edema in rats when administered at a dosage of 10 mg/kg body weight, showcasing its potential as an anti-inflammatory agent .
Q & A
Q. What are the standard synthetic routes for 6-chloro-2-(chloromethyl)thiazolo[5,4-b]pyridine, and how are reaction conditions optimized?
The compound is typically synthesized via cyclization reactions starting with 2-aminopyridine derivatives. A common method involves reacting 2-aminopyridine with reagents like phosphorus oxychloride (POCl₃) and carboxylic acids to form the thiazolo-pyridine core. For example, POCl₃ facilitates cyclization by acting as both a catalyst and dehydrating agent . Key parameters include maintaining anhydrous conditions, controlling temperature (often 80–120°C), and using solvents like toluene or DMF. Yield optimization requires precise stoichiometric ratios and monitoring via TLC or HPLC .
Q. How is the structure of this compound characterized?
Structural confirmation relies on spectroscopic techniques:
- ¹H/¹³C NMR : Peaks for the chloromethyl group (δ ~4.5–5.0 ppm for CH₂Cl) and aromatic protons in the thiazolo-pyridine system (δ ~7.0–9.0 ppm) .
- IR Spectroscopy : Absorption bands for C-Cl (600–800 cm⁻¹) and C=N (1600–1680 cm⁻¹) .
- Mass Spectrometry : Molecular ion peaks matching the molecular formula (C₇H₄Cl₂N₂S) and fragmentation patterns consistent with the fused-ring system .
Q. What are the common functionalization reactions of this compound?
The chloromethyl group undergoes nucleophilic substitution (e.g., with amines or thiols), while the thiazolo-pyridine core participates in electrophilic aromatic substitution. For example:
- Amine substitution : Reacting with morpholine or piperazine in polar aprotic solvents (DMF, acetonitrile) at 60–80°C yields amine derivatives .
- Oxidation : Controlled oxidation with mCPBA or H₂O₂ generates sulfoxide derivatives .
Advanced Research Questions
Q. How can palladium-catalyzed cross-coupling reactions be applied to modify the thiazolo-pyridine core?
Advanced derivatization involves Suzuki-Miyaura or Buchwald-Hartwig couplings. For instance:
- Suzuki coupling : Using Pd(OAc)₂/XPhos as a catalyst system, aryl boronic acids can be introduced at the 5- or 7-position of the thiazolo-pyridine ring. Reaction conditions (e.g., 100°C in toluene/water) and ligand choice critically influence regioselectivity .
- Mechanistic insight : Base (e.g., K₃PO₄) facilitates transmetallation, while the electron-deficient pyridine ring directs coupling to specific positions .
Q. What strategies resolve contradictions in reported biological activity data for derivatives?
Discrepancies in bioactivity (e.g., enzyme inhibition) may arise from differences in:
- Stereochemical purity : Use chiral HPLC or asymmetric synthesis to isolate enantiomers .
- Assay conditions : Standardize protocols (e.g., IC₅₀ measurements at fixed pH and temperature) and validate via dose-response curves .
- Computational docking : Compare binding poses of active/inactive derivatives using software like AutoDock to identify critical interactions (e.g., hydrogen bonding with the chloromethyl group) .
Q. How can continuous-flow chemistry improve the scalability of synthesis?
Continuous-flow systems enhance reproducibility and safety for large-scale reactions:
- Microreactors : Enable rapid mixing and heat transfer, reducing side reactions (e.g., hydrolysis of chloromethyl groups) .
- Automated control : Real-time monitoring via in-line IR or UV-vis ensures consistent product quality .
- Case study : A flow setup with residence time <5 minutes achieved 85% yield for a thiazolo-pyridine intermediate, compared to 65% in batch .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
